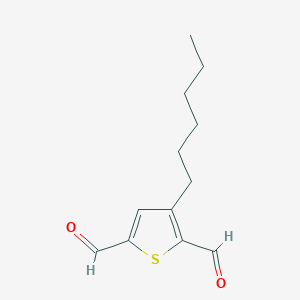
3-Hexylthiophene-2,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexylthiophene-2,5-dicarbaldehyde is an organic compound with the molecular formula C12H16O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexylthiophene-2,5-dicarbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 3-hexylthiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 3-hexylthiophene with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl groups at the 2 and 5 positions of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity of the product, possibly through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Hexylthiophene-2,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-Hexylthiophene-2,5-dicarboxylic acid.
Reduction: 3-Hexylthiophene-2,5-dimethanol.
Substitution: 2,5-dibromo-3-hexylthiophene or 2,5-dinitro-3-hexylthiophene.
Scientific Research Applications
3-Hexylthiophene-2,5-dicarbaldehyde has several applications in scientific research, particularly in the fields of organic electronics and materials science:
Organic Photovoltaics (OPVs): It is used as a building block for the synthesis of conjugated polymers that are employed in OPVs for solar energy conversion.
Conducting Polymers: It serves as a precursor for the synthesis of conducting polymers like poly(3-hexylthiophene), which are used in various electronic devices such as field-effect transistors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-Hexylthiophene-2,5-dicarbaldehyde in its applications is primarily related to its ability to form conjugated systems. The thiophene ring provides a π-conjugated system that facilitates charge transport, making it useful in electronic applications. The aldehyde groups can participate in further chemical modifications, allowing for the tuning of the electronic properties of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene): A well-known conducting polymer used in organic electronics.
3-Hexylthiophene: The parent compound without the aldehyde groups, used in the synthesis of various thiophene-based materials.
Thiophene-2,5-dicarbaldehyde: A similar compound without the hexyl group, used in the synthesis of conjugated polymers.
Uniqueness
3-Hexylthiophene-2,5-dicarbaldehyde is unique due to the presence of both hexyl and aldehyde functional groups, which allow for versatile chemical modifications and the formation of conjugated systems with tailored electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and optoelectronics .
Properties
CAS No. |
170702-04-2 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
3-hexylthiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C12H16O2S/c1-2-3-4-5-6-10-7-11(8-13)15-12(10)9-14/h7-9H,2-6H2,1H3 |
InChI Key |
RHEAZRNOBUGZRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



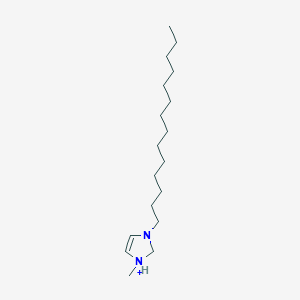
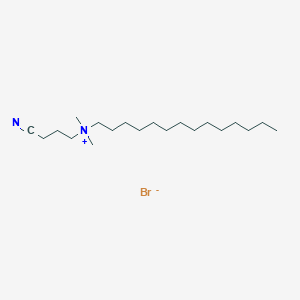
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
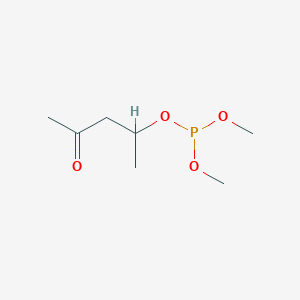
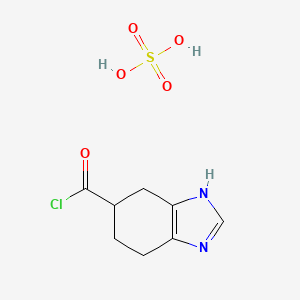
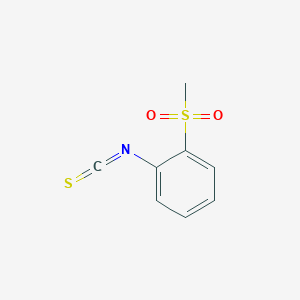
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)

